molecular formula C13H15N3OS B2404992 3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide CAS No. 885372-13-4

3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide

Cat. No.: B2404992
CAS No.: 885372-13-4
M. Wt: 261.34
InChI Key: XGLVLUJDJZOBOI-UHFFFAOYSA-N
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Description

The compound “3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide” is a complex organic molecule. It contains an indole moiety, which is a prevalent structure in many natural compounds and drugs . The indole structure is known for its versatile biological activities and is a key component in many pharmaceuticals .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest for many researchers . Various methods have been used to synthesize indole derivatives, including the use of N, N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . DCC reacts with the carboxyl group of a compound to produce an activated acylating agent that reacts with the amino group of another molecule to form an amide bond .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data . These techniques provide detailed information about the molecular structure of the compound, including the types and numbers of atoms, the arrangement of atoms, and the types of chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. The reactions can be influenced by various factors such as the presence of catalysts, the reaction conditions, and the nature of the reactants . The compound can undergo various types of reactions, including electrophilic substitution, due to the presence of the indole moiety .

Scientific Research Applications

  • Synthesis of Novel Compounds : This compound has been used in the synthesis of new chemical structures. For instance, Faty et al. (2011) describe the microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines using 3-amino-3-thioxopropanamide as a starting material. This process yielded better outcomes in terms of yield and time efficiency compared to traditional methods (Faty, Youssef, & Youssef, 2011).

  • Formation of Pyrimidine Derivatives : Dotsenko et al. (2013) demonstrated the interaction of 3-amino-3-thioxopropanamides with certain compounds leading to the formation of novel pyrimidine-5-carboxamide derivatives. This highlights its utility in creating diverse chemical structures (Dotsenko, Frolov, Krivokolysko, & Polovinko, 2013).

  • Antitubercular Agent Potential : A study by Purushotham and Poojary (2018) explored the potential of a derivative of this compound as an antitubercular agent. They investigated its inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis (Purushotham & Poojary, 2018).

  • Corrosion Inhibition : Verma et al. (2016) studied the influence of 3-amino alkylated indoles, similar in structure to the compound , on mild steel corrosion. Their research suggests these compounds could be effective corrosion inhibitors (Verma, Quraishi, Ebenso, Obot, & Assyry, 2016).

  • Enzyme Inhibition : Nazir et al. (2018) synthesized indole-based compounds for potential use as urease inhibitors, demonstrating the versatility of indole derivatives in enzyme inhibition studies (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Raza, Hassan, Shah, Shahid, & Seo, 2018).

  • Anticonvulsant Properties : Ahuja and Siddiqui (2014) synthesized a series of indole C-3 substituted compounds, including derivatives of 3-amino-3-thioxopropanamide, to explore their potential as anticonvulsant agents (Ahuja & Siddiqui, 2014).

Properties

IUPAC Name

3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c14-12(18)7-13(17)15-6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,16H,5-7H2,(H2,14,18)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLVLUJDJZOBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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